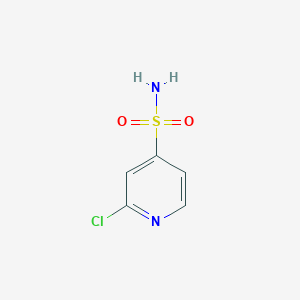

2-Chloropyridine-4-sulfonamide

Description

The exact mass of the compound 2-Chloropyridine-4-sulfonamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Chloropyridine-4-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloropyridine-4-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloropyridine-4-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O2S/c6-5-3-4(1-2-8-5)11(7,9)10/h1-3H,(H2,7,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMULZMJXHFXUDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1S(=O)(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1182767-38-9 | |

| Record name | 2-chloropyridine-4-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 2-Chloropyridine-4-Sulfonamide from 2-Aminopyridine: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for the preparation of 2-chloropyridine-4-sulfonamide, a valuable building block in medicinal chemistry and drug discovery. The synthesis commences with the regioselective chlorination of 2-aminopyridine to yield 2-amino-4-chloropyridine. This intermediate subsequently undergoes diazotization, followed by a Sandmeyer-type reaction to introduce the sulfonyl chloride moiety, affording 2-chloropyridine-4-sulfonyl chloride. The final step involves the amidation of the sulfonyl chloride to yield the target compound. This guide offers detailed experimental protocols, mechanistic insights, and a discussion of the critical parameters for each synthetic step, tailored for researchers and professionals in drug development.

Introduction: The Significance of the Sulfonamide Moiety in Pyridine Scaffolds

The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents, including antibacterial, diuretic, and anticonvulsant drugs. When incorporated into a pyridine scaffold, particularly with a chlorine substituent, the resulting molecule often exhibits enhanced biological activity and favorable pharmacokinetic properties. 2-Chloropyridine-4-sulfonamide serves as a key intermediate in the synthesis of various biologically active compounds, making its efficient and scalable synthesis a topic of considerable interest for the pharmaceutical industry. The strategic placement of the chloro and sulfonamide groups on the pyridine ring allows for diverse downstream functionalization, enabling the exploration of a broad chemical space in drug discovery programs.

Strategic Overview of the Synthetic Pathway

The synthesis of 2-chloropyridine-4-sulfonamide from 2-aminopyridine is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The chosen synthetic route is designed for efficiency and scalability, proceeding through key, well-established chemical transformations.

Caption: Overall synthetic workflow for 2-chloropyridine-4-sulfonamide.

Step-by-Step Synthesis and Mechanistic Discussion

Step 1: Regioselective Chlorination of 2-Aminopyridine

The initial step involves the introduction of a chlorine atom at the 4-position of the 2-aminopyridine ring. The amino group is a strong activating group, directing electrophilic substitution to the ortho and para positions. However, achieving regioselectivity can be challenging.

Expertise & Experience: Direct chlorination of 2-aminopyridine can lead to a mixture of products. A common strategy to achieve the desired 4-chloro isomer is to perform the chlorination in a strongly acidic medium. Protonation of the ring nitrogen deactivates the ring towards electrophilic attack, but the amino group can still direct the incoming electrophile.

Authoritative Grounding: The use of a strongly acidic medium for selective monochlorination of 2-aminopyridine is a well-established method to control regioselectivity and minimize the formation of dichlorinated by-products[1]. An alternative modern approach for regioselective chlorination of 2-aminopyridines utilizes Selectfluor in the presence of LiCl, which proceeds under mild conditions via a radical mechanism[2].

Experimental Protocol: Chlorination of 2-Aminopyridine

-

To a stirred solution of concentrated sulfuric acid (H₂SO₄), carefully add 2-aminopyridine in portions while maintaining the temperature below 30°C with an ice bath.

-

Cool the mixture to 0-5°C.

-

Slowly bubble chlorine gas into the reaction mixture or add a suitable chlorinating agent (e.g., N-chlorosuccinimide) portion-wise, ensuring the temperature does not exceed 10°C.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) to a pH of 7-8.

-

The precipitated product, 2-amino-4-chloropyridine, is collected by filtration, washed with cold water, and dried under vacuum.

-

Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.

Step 2: Diazotization of 2-Amino-4-chloropyridine

The conversion of the amino group to a diazonium salt is a critical transformation that sets the stage for the subsequent Sandmeyer reaction. This reaction is typically carried out in a cold, acidic solution with sodium nitrite.

Trustworthiness: The stability of diazonium salts is a major concern; they are often explosive when isolated in dry form. Therefore, they are almost always generated in situ and used immediately in the next step. Maintaining a low temperature (0-5°C) is crucial to prevent the decomposition of the diazonium salt, which can lead to the formation of undesired phenolic byproducts and potential safety hazards[3][4].

Caption: Proposed radical mechanism for the Sandmeyer sulfonyl chloride synthesis.

Experimental Protocol: Synthesis of 2-Chloropyridine-4-sulfonyl chloride

-

In a separate flask, prepare a solution of copper(I) chloride (CuCl) as a catalyst.

-

Introduce sulfur dioxide (SO₂) gas into a suitable solvent (e.g., acetic acid) or use a stable SO₂ surrogate like DABSO.

-

To this mixture, slowly add the cold diazonium salt solution prepared in the previous step, while maintaining the temperature at 0-10°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the evolution of nitrogen gas ceases.

-

The reaction mixture is then poured into ice-water, and the product is extracted with an organic solvent such as dichloromethane (CH₂Cl₂) or ethyl acetate.

-

The organic layer is washed with water and brine, dried over anhydrous sodium sulfate (Na₂SO₄), and the solvent is removed under reduced pressure to yield the crude 2-chloropyridine-4-sulfonyl chloride.

-

Purification can be achieved by column chromatography on silica gel or by distillation under reduced pressure.

Step 4: Amidation of 2-Chloropyridine-4-sulfonyl chloride

The final step is the conversion of the sulfonyl chloride to the corresponding sulfonamide. This is a nucleophilic substitution reaction where ammonia acts as the nucleophile.

Trustworthiness: The reaction is typically straightforward and high-yielding. It is important to use an excess of ammonia to neutralize the HCl generated during the reaction, which would otherwise protonate the ammonia, rendering it non-nucleophilic.

Experimental Protocol: Synthesis of 2-Chloropyridine-4-sulfonamide

-

Dissolve the crude or purified 2-chloropyridine-4-sulfonyl chloride in a suitable organic solvent, such as acetone or tetrahydrofuran (THF).

-

Cool the solution in an ice bath.

-

Slowly add a concentrated aqueous solution of ammonium hydroxide (NH₄OH) or bubble ammonia gas through the solution with vigorous stirring.

-

After the addition, allow the reaction mixture to stir at room temperature for a few hours.

-

The solvent is then removed under reduced pressure.

-

The residue is triturated with water, and the solid product is collected by filtration.

-

The crude 2-chloropyridine-4-sulfonamide is washed with cold water and dried.

-

Recrystallization from a suitable solvent, such as ethanol, can be performed for further purification.

Data Summary

The following table summarizes the expected outcomes for each step of the synthesis. The yields are indicative and may vary based on the specific reaction conditions and scale.

| Step | Reaction | Starting Material | Product | Reagents | Typical Yield (%) |

| 1 | Chlorination | 2-Aminopyridine | 2-Amino-4-chloropyridine | Cl₂ or NCS, H₂SO₄ | 70-85 |

| 2 | Diazotization | 2-Amino-4-chloropyridine | 2-Chloro-4-pyridinediazonium salt | NaNO₂, HCl | In situ |

| 3 | Sandmeyer Reaction | 2-Chloro-4-pyridinediazonium salt | 2-Chloropyridine-4-sulfonyl chloride | SO₂/DABSO, CuCl | 60-75 |

| 4 | Amidation | 2-Chloropyridine-4-sulfonyl chloride | 2-Chloropyridine-4-sulfonamide | NH₄OH | 85-95 |

Conclusion

The synthetic route detailed in this guide provides a reliable and scalable method for the preparation of 2-chloropyridine-4-sulfonamide from readily available 2-aminopyridine. By carefully controlling the reaction parameters at each stage—regioselective chlorination, low-temperature diazotization, efficient Sandmeyer-type sulfonyl chloride formation, and high-yielding amidation—researchers can consistently obtain the desired product in good overall yield and purity. This guide serves as a valuable resource for scientists and professionals engaged in the synthesis of pyridine-based sulfonamides for pharmaceutical research and development.

References

- Cai, C., et al. (2015). Selectfluor-promoted regioselective chlorination/bromination of 2-aminopyridines and 2-aminodiazines using LiCl/LiBr. Organic & Biomolecular Chemistry.

- Gudmundsson, K. S., et al. (1997). An Improved Large Scale Synthesis of 2-Amino-4-chloropyridine and Its Use for the Convenient Preparation of Various Polychlorinated 2-Aminopyridines.

- Lesina, Y., Beysembay, P., & Kassanov, A. (2016). One-Pot Synthesis of Chloropyridines from Aminopyridines via Diazotization.

- Gallagher, T. (1992). Sandmeyer reactions. In Comprehensive Organic Synthesis (Vol. 4, pp. 589-610). Pergamon.

- Hogan, P. J. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development.

- Graf, R. (1963). Process for preparing 2-amino-5-chloropyridine. U.S.

- Sigma-Aldrich. (2023).

- Ritter, T., et al. (2020).

- Ye, Y., et al. (2012). NaClO2-mediated preparation of pyridine-2-sulfonyl chlorides and synthesis of chiral sulfonamides. Tetrahedron Letters.

- European Patent Office. (2000). Process for the preparation of chloropyridine sulfonyl chloride. EP1048654A2.

- Chem. Eng. News. (2010). Diazonium Salts Dangers.

- Wang, L. (2017). A method for preparation of 2-amino-5-chloro-pyridine. CN106432069A.

- The Dow Chemical Company. (1964).

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

- Zhang, J. (2016). 2-chloropyridine synthetic method. CN105418493A.

-

Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

- Stamicarbon N.V. (1976). Process for producing 2-chloropyridine. US3969205A.

- Hogan, P. J. (2009). Sandmeyer OPRD Set 2009. Scribd.

- Bayer Aktiengesellschaft. (1994).

- Willis, M. C., et al. (2024). Sandmeyer Chlorosulfonylation of (Hetero)

- BenchChem. (n.d.). Application Notes and Protocols for the Sandmeyer Reaction on 4-Amino-2-chloronicotinonitrile.

- CN102101841A. (2011).

- Tawfiq, M. T. (2016). Identification of new heterocyclic compounds synthesized from 4-aminopyridine and evaluation their antibacterial effect. World Journal of Experimental Biosciences.

- Lesina, Y., et al. (2016). One-Pot Synthesis of Chloropyridines from Aminopyridines via Diazotization.

- Kalatzis, E., & Mastrokalos, C. (1974). Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions. Journal of the Chemical Society B: Physical Organic.

- Cornella, J., et al. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4.

- Willis, M. C., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters.

- Al-Tel, T. H., et al. (2011).

- Willis, M. C., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO.

- Wei, Y., et al. (2006). Oxidative reaction of 2-aminopyridine-3-sulfonyl chlorides with tertiary amines. Synlett.

- Francke, R., & Little, R. D. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. The Journal of Organic Chemistry.

Sources

- 1. US3985759A - Process for preparing 2-amino-5-chloropyridine - Google Patents [patents.google.com]

- 2. Selectfluor-promoted regioselective chlorination/bromination of 2-aminopyridines and 2-aminodiazines using LiCl/LiBr - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

Physicochemical Properties of 2-Chloropyridine-4-sulfonamide: A Foundational Guide for Drug Discovery

An In-depth Technical Guide

Abstract: 2-Chloropyridine-4-sulfonamide is a heterocyclic organic compound featuring two key pharmacophores: a pyridine ring and a primary sulfonamide group. This combination makes it a valuable building block in medicinal chemistry for the development of novel therapeutic agents. The sulfonamide moiety is a cornerstone of numerous established drugs, including antibacterials and diuretics, while the pyridine scaffold is prevalent in a wide array of pharmaceuticals.[1][2][3] A thorough understanding of its physicochemical properties is paramount for its effective utilization in drug design, synthesis, and formulation. This guide provides a comprehensive analysis of the core physicochemical attributes of 2-chloropyridine-4-sulfonamide, outlines robust experimental protocols for their determination, and discusses the compound's synthetic context.

Molecular Identity and Structure

A precise characterization of a compound's identity is the bedrock of all subsequent scientific investigation. It ensures reproducibility and the correct interpretation of experimental data.

Chemical Identifiers

-

Systematic Name: 2-chloropyridine-4-sulfonamide

-

Molecular Formula: C₅H₅ClN₂O₂S[6]

-

Molecular Weight: 192.62 g/mol

-

Monoisotopic Mass: 191.97603 Da[6]

Structural Elucidation

The structural arrangement of 2-chloropyridine-4-sulfonamide dictates its chemical behavior and potential for molecular interactions.

The structure consists of a pyridine ring substituted at the 2-position with a chlorine atom and at the 4-position with a sulfonamide group (-SO₂NH₂). The electron-withdrawing nature of both the chlorine atom and the sulfonyl group, combined with the inherent electronics of the pyridine ring, results in a complex and chemically interesting molecule.

Core Physicochemical Properties

The physicochemical profile of a compound is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its suitability for formulation.

Summary of Physicochemical Data

| Property | Value | Source/Method |

| Physical State | Solid[5] | Vendor Data |

| Melting Point | Data not available | Literature |

| pKa (acidic) | Estimated: 8.0 - 10.0 | Predicted (based on sulfonamides)[7] |

| pKa (basic) | Estimated: < 1.0 | Predicted (based on 2-chloropyridine)[8][9] |

| logP | 0.4 | Predicted (XlogP)[6] |

| Aqueous Solubility | Data not available | Literature |

Physical State and Thermal Properties

2-Chloropyridine-4-sulfonamide is supplied as a solid at standard temperature and pressure.[5] The melting point is a fundamental indicator of a crystalline solid's purity and lattice energy. While specific experimental data is not publicly available, related sulfonamides often exhibit melting points well above 100°C, reflecting strong intermolecular hydrogen bonding potential via the sulfonamide group.

Acidity and Basicity (pKa)

The molecule possesses two primary ionizable centers:

-

Pyridine Nitrogen (Basic): The lone pair of electrons on the pyridine nitrogen can accept a proton. However, the presence of the strongly electron-withdrawing chlorine atom at the adjacent 2-position significantly reduces its basicity. The pKa of the conjugate acid of 2-chloropyridine is approximately 0.49, indicating that the pyridine ring in this compound is a very weak base and will be predominantly neutral at physiological pH.[8][9]

-

Sulfonamide Group (Acidic): The N-H protons of the primary sulfonamide group are weakly acidic due to the strong electron-withdrawing effect of the adjacent SO₂ group. The pKa values for sulfonamide groups typically fall in the range of 7.3 to 9.7.[7] This acidity is a critical feature, as the ionization state of the sulfonamide can dramatically influence solubility and receptor binding.

Lipophilicity (logP)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key factor in its ability to cross biological membranes. The predicted XlogP value for 2-chloropyridine-4-sulfonamide is 0.4.[6] This relatively low value suggests that the compound is fairly hydrophilic, a characteristic influenced by the polar sulfonamide group capable of hydrogen bonding with water.

Experimental Determination Protocols

For any novel compound in a drug discovery pipeline, predicted values must be confirmed by rigorous experimental measurement. The following protocols are standard, self-validating methods for determining the key physicochemical properties.

General Workflow for Physicochemical Profiling

The following diagram illustrates a logical workflow for the characterization of a new chemical entity like 2-chloropyridine-4-sulfonamide.

Caption: Experimental workflow for physicochemical characterization.

Protocol: Melting Point Determination

-

Methodology (Capillary Method):

-

Ensure the sample is dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in a calibrated melting point apparatus.

-

Heat the sample at a rapid rate (e.g., 10-15 °C/min) to determine an approximate melting range.

-

Repeat with a fresh sample, heating rapidly to about 20 °C below the approximate melting point.

-

Reduce the heating rate to 1-2 °C/min.

-

Record the temperature at which the first liquid appears and the temperature at which the sample is completely molten. This range is the melting point.

-

-

Expertise & Trustworthiness: A narrow melting point range (e.g., < 2 °C) is a strong indicator of high sample purity. This method is self-validating; a broad or depressed melting point immediately flags potential impurities, necessitating sample repurification before further characterization.

Protocol: Thermodynamic Aqueous Solubility

-

Methodology (Shake-Flask Method):

-

Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

-

Add an excess amount of the solid compound to a known volume of the buffer in a sealed glass vial. The excess solid ensures that saturation is achieved.

-

Agitate the vial at a constant temperature (e.g., 25 °C) for 24-48 hours to allow the system to reach equilibrium.

-

After incubation, allow the undissolved solid to settle.

-

Carefully withdraw a sample from the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.

-

-

Expertise & Trustworthiness: This "gold standard" method measures thermodynamic solubility, a true equilibrium value essential for biopharmaceutical modeling. Using a physiological buffer (pH 7.4) provides data directly relevant to in vivo conditions. The validation of the analytical quantification step ensures the accuracy and trustworthiness of the final solubility value.

Protocol: pKa Determination

-

Methodology (Potentiometric Titration):

-

Dissolve an accurately weighed amount of the compound in a suitable solvent mixture (e.g., water with a co-solvent like methanol if solubility is low).

-

Insert a calibrated pH electrode into the solution.

-

Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl) to determine the basic pKa (of the pyridine nitrogen).

-

In a separate experiment, titrate a fresh solution with a standardized strong base (e.g., 0.1 M NaOH) to determine the acidic pKa (of the sulfonamide).

-

Record the pH of the solution after each addition of the titrant.

-

Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

-

-

Expertise & Trustworthiness: Potentiometric titration directly measures the change in protonation, providing highly reliable pKa values. The shape of the titration curve serves as an internal validation; sharp inflection points at equivalence confirm the presence and stoichiometry of the ionizable groups being measured.

Synthesis and Reactivity Insights

Understanding the synthetic route to 2-chloropyridine-4-sulfonamide provides context for potential impurities and informs its use as a reactant in further chemical transformations.

Retrosynthetic Pathway

The most direct synthetic route involves the amination of the corresponding sulfonyl chloride.

Caption: Retrosynthetic analysis of the target compound.

Synthetic Protocol Outline

The synthesis of primary sulfonamides from sulfonyl chlorides is a classic and robust transformation.[10]

-

Starting Material: 2-chloropyridine-4-sulfonyl chloride (CAS 1000933-25-4).[11]

-

Reaction: The sulfonyl chloride is dissolved in an inert solvent (e.g., dichloromethane or THF).

-

Reagent Addition: An excess of aqueous ammonia or a solution of ammonia in an organic solvent is added slowly at a reduced temperature (e.g., 0 °C) to control the exotherm.

-

Workup: The reaction is quenched, and the product is isolated, typically through extraction and subsequent crystallization.

-

Expertise & Trustworthiness: The use of excess ammonia is crucial to not only act as the nucleophile but also to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product. The purity of the final product would be validated by the methods described in Section 3 (melting point, LC-MS). This synthetic route is reliable and widely used in the pharmaceutical industry.[12]

Conclusion

2-Chloropyridine-4-sulfonamide is a promising scaffold for medicinal chemistry, possessing both a weakly basic pyridine center and a weakly acidic sulfonamide group. Its predicted hydrophilic character (logP ~0.4) suggests it is a good starting point for developing compounds with favorable aqueous solubility. This guide has established its molecular identity and summarized its known and predicted physicochemical properties. Crucially, it provides detailed, field-proven experimental protocols for the determination of its melting point, solubility, and pKa, empowering researchers to generate the reliable data needed for advanced drug discovery and development programs. The clear synthetic pathway from its sulfonyl chloride precursor underscores its accessibility as a chemical building block.

References

- PubChemLite. 2-chloropyridine-4-sulfonamide (C5H5ClN2O2S).

- ChemicalBook. 2-Chloro-pyridine-4-sulfonic acid amide | 1182767-38-9.

- PubChem. 2-Chloropyridine | C5H4ClN | CID 7977.

- Wikipedia. 2-Chloropyridine.

- Sigma-Aldrich. 2-Chloropyridine-4-sulfonamide | 1182767-38-9.

- ResearchGate. The pK a values of the sulfonamides studied.

- PubMed. Current development in sulfonamide derivatives to enable CNS-drug discovery.

- MDPI. Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures.

- Santa Cruz Biotechnology. 2-chloropyridine-4-sulfonyl chloride | CAS 1000933-25-4.

- ACS Publications. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO.

- SpringerLink. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.

- LinkedIn. Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes).

Sources

- 1. Current development in sulfonamide derivatives to enable CNS-drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. openaccesspub.org [openaccesspub.org]

- 4. 2-Chloro-pyridine-4-sulfonic acid amide | 1182767-38-9 [chemicalbook.com]

- 5. 2-Chloropyridine-4-sulfonamide | 1182767-38-9 [sigmaaldrich.com]

- 6. PubChemLite - 2-chloropyridine-4-sulfonamide (C5H5ClN2O2S) [pubchemlite.lcsb.uni.lu]

- 7. researchgate.net [researchgate.net]

- 8. 2-Chloropyridine | C5H4ClN | CID 7977 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-Chloropyridine - Wikipedia [en.wikipedia.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. scbt.com [scbt.com]

- 12. Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures | MDPI [mdpi.com]

An In-Depth Technical Guide to the Structural Analysis and Characterization of 2-Chloropyridine-4-Sulfonamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the structural analysis and characterization of 2-chloropyridine-4-sulfonamide, a molecule of interest in medicinal chemistry and drug development. As a Senior Application Scientist, the following sections are structured to deliver not just procedural steps, but also the underlying scientific rationale, ensuring a robust and validated approach to its synthesis and characterization.

Introduction: The Significance of Pyridine-Based Sulfonamides

The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the basis of a wide array of therapeutic agents with antibacterial, anti-inflammatory, and anticancer properties.[1] Pyridine-containing compounds are also prevalent in pharmaceuticals due to their ability to engage in various biological interactions. The strategic combination of these two pharmacophores in 2-chloropyridine-4-sulfonamide makes it a compelling candidate for further investigation in drug discovery programs. A thorough understanding of its three-dimensional structure and physicochemical properties is paramount for elucidating its mechanism of action and for the rational design of new, more potent analogs.

I. Synthesis and Purification of 2-Chloropyridine-4-Sulfonamide

A logical and efficient synthesis of 2-chloropyridine-4-sulfonamide begins with the commercially available 2-chloropyridine. The synthetic route involves two key transformations: chlorosulfonylation followed by amination.

A. Proposed Synthetic Pathway

The most direct route to 2-chloropyridine-4-sulfonamide involves the initial formation of the corresponding sulfonyl chloride, which is then reacted with an ammonia source. This approach is well-established for the synthesis of primary sulfonamides.[2]

References

CAS number and molecular data for 2-chloropyridine-4-sulfonamide

An In-Depth Technical Guide to 2-Chloropyridine-4-sulfonamide: Synthesis, Reactivity, and Applications in Medicinal Chemistry

Introduction: A Versatile Heterocyclic Building Block

In the landscape of modern drug discovery, the strategic assembly of molecular scaffolds with desirable physicochemical and pharmacological properties is paramount. Heterocyclic compounds, particularly those incorporating pyridine and sulfonamide moieties, form the cornerstone of numerous therapeutic agents. 2-Chloropyridine-4-sulfonamide (CAS No. 1182767-38-9) emerges as a significant, albeit specialized, chemical intermediate that combines three critical pharmacophoric elements: a pyridine ring, a reactive chlorine atom, and a sulfonamide group.

The sulfonamide functional group is a celebrated motif in medicinal chemistry, first introduced in the antibacterial prontosil and now present in a vast array of drugs, including diuretics, anticonvulsants, and anti-inflammatory agents.[1] Its ability to act as a hydrogen bond donor and acceptor, and to engage in key interactions with enzyme active sites, makes it a privileged scaffold.[2] The pyridine ring provides a bioisosteric replacement for a phenyl ring with improved solubility and metabolic properties, while the 2-chloro substituent serves as a versatile synthetic handle for nucleophilic substitution, enabling facile diversification and library synthesis.[3][4]

This technical guide provides a comprehensive overview of 2-chloropyridine-4-sulfonamide for researchers, medicinal chemists, and drug development professionals. It details the compound's core physicochemical properties, outlines a robust and plausible synthetic pathway, explores its chemical reactivity, and discusses its potential as a key building block in the synthesis of novel therapeutic agents.

Core Molecular and Physical Data

A summary of the essential physicochemical and structural data for 2-chloropyridine-4-sulfonamide is presented below. This data is critical for experimental design, reaction optimization, and analytical characterization.

| Property | Data | Source(s) |

| CAS Number | 1182767-38-9 | [5] |

| Molecular Formula | C₅H₅ClN₂O₂S | [6] |

| Molecular Weight | 192.62 g/mol | [6] |

| IUPAC Name | 2-chloropyridine-4-sulfonamide | N/A |

| Synonyms | 2-chloro-4-pyridinesulfonamide | N/A |

| Appearance | Solid (predicted) | N/A |

| Melting Point | Not experimentally reported. For comparison, the regioisomer 4-chloropyridine-3-sulfonamide has a melting point of 153°C. | [7] |

| XlogP (Predicted) | 0.4 | [6] |

| InChI Key | HMULZMJXHFXUDR-UHFFFAOYSA-N | [6] |

| SMILES | C1=CN=C(C=C1S(=O)(=O)N)Cl | [6] |

Synthesis and Manufacturing Workflow

Logical Synthesis Pathway

The overall synthetic strategy involves the sulfonation of a readily available precursor followed by amination.

Sources

- 1. patents.justia.com [patents.justia.com]

- 2. US2170209A - Sulphonamides of 2-aminopyridines - Google Patents [patents.google.com]

- 3. 2-Chloropyridine - Wikipedia [en.wikipedia.org]

- 4. chempanda.com [chempanda.com]

- 5. 2-Chloro-pyridine-4-sulfonic acid amide | 1182767-38-9 [chemicalbook.com]

- 6. PubChemLite - 2-chloropyridine-4-sulfonamide (C5H5ClN2O2S) [pubchemlite.lcsb.uni.lu]

- 7. EP1048654A2 - Process for the preparation of chloropyridine sulfonyl chloride - Google Patents [patents.google.com]

- 8. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

Foreword: Navigating the Physicochemical Landscape of a Key Pharmaceutical Intermediate

An In-Depth Technical Guide to the Solubility and Stability of 2-Chloropyridine-4-sulfonamide

Welcome to this comprehensive technical guide on the solubility and stability of 2-chloropyridine-4-sulfonamide. As researchers, scientists, and professionals in drug development, we understand that a thorough comprehension of a compound's physicochemical properties is the bedrock of successful formulation, manufacturing, and ultimately, therapeutic efficacy. 2-Chloropyridine-4-sulfonamide, a vital building block in the synthesis of various pharmaceutical agents, presents a unique set of characteristics that demand careful study. This guide is designed to provide not just data, but a deeper understanding of the principles governing its behavior in various solvent systems and under different environmental stressors. We will delve into the "why" behind the experimental designs, offering field-proven insights to empower your research and development endeavors.

Section 1: Understanding the Molecular Profile of 2-Chloropyridine-4-sulfonamide

2-Chloropyridine-4-sulfonamide is a heterocyclic compound featuring a pyridine ring substituted with a chlorine atom and a sulfonamide group. This unique combination of functional groups dictates its polarity, hydrogen bonding capabilities, and susceptibility to degradation. The electron-withdrawing nature of the chlorine atom and the sulfonamide group influences the electron density of the pyridine ring, impacting its reactivity and intermolecular interactions.

Key Structural Features:

-

Pyridine Ring: A basic heterocyclic aromatic ring that can participate in pi-stacking interactions and hydrogen bonding.

-

Sulfonamide Group (-SO₂NH₂): A polar, acidic group capable of forming strong hydrogen bonds, significantly influencing solubility in polar solvents.

-

Chlorine Atom (-Cl): An electron-withdrawing group that increases the molecule's lipophilicity and can be a site for nucleophilic substitution.

A foundational understanding of these features is paramount when predicting and interpreting solubility and stability data.

Section 2: Solubility Profile: A Multi-Solvent Perspective

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical parameter that influences its bioavailability and the feasibility of its formulation. The "like dissolves like" principle is a useful starting point, but the intricate interplay of polarity, hydrogen bonding, and crystal lattice energy requires a more nuanced, experimental approach.

Rationale for Solvent Selection

The choice of solvents for solubility screening is a strategic process aimed at exploring a wide range of polarities and chemical functionalities. Solvents are typically categorized based on their polarity index and their ability to act as hydrogen bond donors or acceptors. For 2-chloropyridine-4-sulfonamide, a logical selection would include:

-

Protic Solvents: Such as water, methanol, and ethanol, which can engage in hydrogen bonding with the sulfonamide group.[1][2][3]

-

Aprotic Polar Solvents: Like acetone, acetonitrile, and dimethylformamide (DMF), which can interact via dipole-dipole interactions.

-

Nonpolar Solvents: Including toluene and hexane, to assess solubility in lipophilic environments.

Illustrative Solubility Data

| Solvent | Solvent Type | Predicted Solubility (mg/mL) at 25°C | Rationale for Predicted Behavior |

| Water | Protic, Polar | Low | The presence of the chloropyridine ring reduces overall polarity, limiting solubility despite the sulfonamide group. |

| Methanol | Protic, Polar | Moderate | The alcohol's polarity and hydrogen bonding capability can effectively solvate the sulfonamide group. |

| Ethanol | Protic, Polar | Moderate | Similar to methanol, but the slightly larger alkyl chain may slightly decrease solubility. |

| Acetone | Aprotic, Polar | Moderate to High | The polar carbonyl group can interact with the sulfonamide, and the overall less polar nature compared to water can accommodate the chloropyridine ring. |

| Acetonitrile | Aprotic, Polar | Moderate | A good solvent for moderately polar compounds. |

| Dichloromethane | Aprotic, Nonpolar | Low to Moderate | The chlorine atoms provide some polarity, but it is generally considered a nonpolar solvent. |

| Toluene | Aprotic, Nonpolar | Very Low | The nonpolar nature of toluene is not conducive to solvating the polar sulfonamide group. |

Experimental Protocol for Equilibrium Solubility Determination

This protocol outlines a robust method for determining the equilibrium solubility of 2-chloropyridine-4-sulfonamide.

Materials:

-

2-Chloropyridine-4-sulfonamide (solid)

-

Selected solvents (HPLC grade)

-

Vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector[4]

Procedure:

-

Sample Preparation: Add an excess amount of solid 2-chloropyridine-4-sulfonamide to a vial containing a known volume of the selected solvent.

-

Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials to pellet the excess solid.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

-

Filtration: Filter the aliquot through a 0.45 µm syringe filter into a clean vial.

-

Dilution: Dilute the filtered sample with a suitable mobile phase to a concentration within the calibration range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC-UV method to determine the concentration of the dissolved compound.[4]

Diagram of Solubility Determination Workflow

Caption: Workflow for Equilibrium Solubility Determination.

Section 3: Stability Profile: Ensuring Compound Integrity

Stability testing is a critical component of drug development, providing insights into how a compound's quality varies over time under the influence of environmental factors such as temperature, humidity, and light.[5][6][7][8][9]

Key Factors Influencing Stability

-

Hydrolysis: The sulfonamide linkage can be susceptible to hydrolysis, particularly at extreme pH values. The pyridine ring can also undergo reactions in aqueous solutions.

-

Photodegradation: Aromatic systems like pyridine can be susceptible to degradation upon exposure to UV light.[10] Studies on 2-chloropyridine have shown it to be a persistent water pollutant that undergoes photodegradation, forming various intermediate products.[10]

-

Oxidation: While not as common for this structure, oxidative degradation should be considered, especially in the presence of oxidizing agents.

-

Temperature: Elevated temperatures can accelerate degradation reactions.

Forced Degradation (Stress Testing)

Forced degradation studies are essential to identify potential degradation products and establish degradation pathways.[5][9] These studies involve exposing the compound to conditions more severe than those expected during storage.

Typical Stress Conditions:

-

Acidic Hydrolysis: 0.1 M HCl at elevated temperature.

-

Basic Hydrolysis: 0.1 M NaOH at elevated temperature.

-

Neutral Hydrolysis: Water at elevated temperature.

-

Oxidative Degradation: 3% H₂O₂ at room temperature.

-

Photodegradation: Exposure to UV and visible light as per ICH guidelines.

-

Thermal Degradation: High temperature (e.g., 60°C).

Long-Term Stability Studies

Long-term stability studies are conducted under recommended storage conditions to establish the re-test period or shelf life of the compound.[5][6][7]

ICH Recommended Storage Conditions:

| Study | Storage Condition | Minimum Time Period |

| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

Experimental Protocol for Stability Indicating Method Development

A stability-indicating analytical method is crucial for separating and quantifying the parent compound from its degradation products. HPLC is the most common technique for this purpose.

Procedure:

-

Stress Sample Generation: Subject 2-chloropyridine-4-sulfonamide to the forced degradation conditions mentioned above.

-

Method Development: Develop an HPLC method (typically reverse-phase) that can resolve the parent peak from all degradation product peaks. This often involves screening different columns, mobile phases, and gradients.

-

Method Validation: Validate the developed method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

-

Stability Study Execution: Place samples of 2-chloropyridine-4-sulfonamide under the desired long-term and accelerated stability conditions.

-

Time-Point Analysis: At specified time points (e.g., 0, 3, 6, 9, 12 months), pull samples and analyze them using the validated stability-indicating method.[5][7]

-

Data Evaluation: Assess the data for any significant changes in purity, potency, and the appearance of degradation products.

Diagram of Stability Study Workflow

Caption: Workflow for a Comprehensive Stability Study.

Section 4: Analytical Methodologies for Quantification

Accurate and precise quantification is essential for both solubility and stability studies. Several analytical techniques are suitable for the analysis of sulfonamides.[4][11]

-

High-Performance Liquid Chromatography (HPLC) with UV Detection: This is the workhorse technique for purity and stability testing due to its robustness, reproducibility, and ability to separate complex mixtures.[4]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides higher sensitivity and selectivity, and is invaluable for identifying unknown degradation products by providing molecular weight information.[4][12]

-

Gas Chromatography (GC): While less common for sulfonamides due to their low volatility, GC can be used after derivatization.

Conclusion: A Pathway to Informed Development

The solubility and stability of 2-chloropyridine-4-sulfonamide are not merely data points but critical indicators of its potential and limitations in the drug development pipeline. This guide has provided a framework for a systematic and scientifically rigorous investigation of these properties. By understanding the underlying chemical principles and employing robust experimental protocols, researchers can confidently navigate the challenges of formulation and ensure the quality and integrity of this important pharmaceutical intermediate. The provided methodologies, while based on established principles for similar compounds, should always be tailored and validated for the specific application at hand.

References

-

Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. (n.d.). World Health Organization. Retrieved from [Link]

-

Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022. (2022). Egyptian Drug Authority. Retrieved from [Link]

-

Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. (n.d.). Pharmacy Board of Sierra Leone. Retrieved from [Link]

-

Guidelines for Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products. (2022, August 22). Saudi Food and Drug Authority. Retrieved from [Link]

-

Stability testing overview for Pharmaceutical products. (n.d.). GMP SOP. Retrieved from [Link]

-

Hampson, J. W., Maxwell, R. J., Li, S., & Shadwell, R. J. (1999). Solubility of Three Veterinary Sulfonamides in Supercritical Carbon Dioxide by a Recirculating Equilibrium Method. Journal of Chemical & Engineering Data, 44(5), 1042–1045. [Link]

- Hanaee, J., Jouyban, A., Dastmalchi, S., & Adibkia, K. (2006). Solubility prediction of sulfonamides at various temperatures using a single determination. DARU Journal of Pharmaceutical Sciences, 14(3), 155-161.

-

Solubility prediction of sulfonamides at various temperatures using a single determination. (n.d.). Retrieved from [Link]

-

Hanaee, J., Jouyban, A., Dastmalchi, S., & Adibkia, K. (2006). Solubility prediction of sulfonamides at various temperatures using a single determination. ResearchGate. Retrieved from [Link]

-

Determination and Confirmation of Sulfonamides. (2009, September 25). USDA Food Safety and Inspection Service. Retrieved from [Link]

-

Skoutelis, C., Antonopoulou, M., Konstantinou, I., Vlastos, D., & Papadaki, M. (2017). Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. Journal of Hazardous Materials, 321, 753–763. [Link]

- Shareef, I., & Sumalatha, G. (n.d.). ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. YMER, 22(11).

-

Chen, J., & Xie, S. (2018). Overview of sulfonamide biodegradation and the relevant pathways and microorganisms. Science of The Total Environment, 640–641, 1435–1447. [Link]

- Horwitz, W. (1981). Analytical methods for sulfonamides in foods and feeds. II. Performance characteristics of sulfonamide methods. Journal of the Association of Official Analytical Chemists, 64(4), 814–824.

-

Zhang, Y., Li, X., Zhang, H., Wang, Y., & Li, J. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. Environmental Science and Pollution Research, 31(22), 33281–33294. [Link]

-

Chen, J., & Xie, S. (2018). Overview of sulfonamide biodegradation and the relevant pathways and microorganisms. ResearchGate. Retrieved from [Link]

-

2-Chloropyridine. (n.d.). PubChem. Retrieved from [Link]

-

Degradation of sulfonamide antibiotics and a structurally related compound by chlorine dioxide: Efficiency, kinetics, potential products and pathways. (2022). ResearchGate. Retrieved from [Link]

-

Martin, A., Newburger, J., & Adjei, A. (1980). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of Pharmaceutical Sciences, 69(6), 659–665. [Link]

-

da Silva, R. B., de Freitas, J. J. R., de Lima, A. C. A., Gouvêa, M. M., de Cássia de Souza, R., & de Magalhães, C. S. (2018). Multiresidue Method for Quantification of Sulfonamides and Trimethoprim in Tilapia Fillet by Liquid Chromatography Coupled to Quadrupole Time-of-Flight Mass Spectrometry Using QuEChERS for Sample Preparation. Journal of AOAC International, 101(2), 552–560. [Link]

-

2-Chloropyridine. (n.d.). In Wikipedia. Retrieved from [Link]

-

HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. (n.d.). SIELC. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. dspace.tbzmed.ac.ir [dspace.tbzmed.ac.ir]

- 3. researchgate.net [researchgate.net]

- 4. ymerdigital.com [ymerdigital.com]

- 5. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 6. edaegypt.gov.eg [edaegypt.gov.eg]

- 7. pharmacyboard.gov.sl [pharmacyboard.gov.sl]

- 8. Guidelines for Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products | The official website of the Saudi Food and Drug Authority [sfda.gov.sa]

- 9. gmpsop.com [gmpsop.com]

- 10. Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Analytical methods for sulfonamides in foods and feeds. II. Performance characteristics of sulfonamide methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21 - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Scaffold: A Technical Guide to 2-Chloropyridine-4-sulfonamide in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, present in a wide array of therapeutic agents. When incorporated into a heterocyclic ring system like pyridine, it offers a versatile scaffold for designing novel drug candidates. This technical guide delves into the potential applications of a specific, yet underexplored, building block: 2-chloropyridine-4-sulfonamide. We will explore its chemical properties, plausible synthetic routes, and its promising role as a pharmacophore in the development of targeted therapies, particularly in the realm of enzyme inhibition. This document serves as a resource for researchers looking to leverage the unique structural features of this compound in their drug discovery programs.

Introduction: The Power of the Pyridine Sulfonamide Moiety

The pyridine ring is a privileged structure in drug design, owing to its ability to engage in various non-covalent interactions, its metabolic stability, and its capacity to modulate physicochemical properties. The introduction of a sulfonamide group (-SO₂NH₂) further enhances its drug-like characteristics. Sulfonamides are known to act as hydrogen bond donors and acceptors, and their geometry allows them to bind effectively to enzyme active sites.[1] This combination has led to the development of numerous successful drugs across a range of therapeutic areas, including antibacterial, anticancer, and antiviral agents.[2][3]

2-Chloropyridine-4-sulfonamide presents a particularly interesting scaffold for several reasons:

-

Defined Substitution Pattern: The chlorine atom at the 2-position and the sulfonamide group at the 4-position provide distinct points for chemical modification, allowing for the fine-tuning of activity and properties.

-

Reactive Handle: The chlorine atom can be readily displaced by nucleophiles, enabling the introduction of a wide variety of substituents to explore the chemical space around the core structure.

-

Bioisosteric Potential: The sulfonamide group can act as a bioisostere for other functional groups like carboxylic acids, offering a strategy to improve pharmacokinetic profiles.

This guide will provide a comprehensive overview of the synthesis and potential applications of this versatile building block.

Physicochemical Properties of 2-Chloropyridine-4-sulfonamide

A thorough understanding of the physicochemical properties of a scaffold is crucial for rational drug design.

| Property | Value | Source |

| Molecular Formula | C₅H₅ClN₂O₂S | PubChem |

| Molecular Weight | 192.62 g/mol | PubChem |

| Appearance | White to off-white solid (predicted) | --- |

| pKa (predicted) | ~7.5-8.5 (for the sulfonamide N-H) | --- |

| LogP (predicted) | ~0.5-1.5 | --- |

Synthesis of the 2-Chloropyridine-4-sulfonamide Scaffold

The synthesis of 2-chloropyridine-4-sulfonamide can be approached through several routes, primarily starting from readily available pyridine derivatives. The key step is the introduction of the sulfonyl chloride group, followed by amination.

General Synthetic Workflow

The overall synthetic strategy involves the conversion of a suitable pyridine precursor to the corresponding sulfonyl chloride, which is then reacted with ammonia to yield the desired sulfonamide.

Caption: General synthetic workflow for 2-chloropyridine-4-sulfonamide and its derivatives.

Detailed Experimental Protocols

The following protocols are based on established methods for the synthesis of analogous pyridine sulfonamides and can be adapted for the synthesis of 2-chloropyridine-4-sulfonamide.

Protocol 1: Synthesis of 2-Chloropyridine-4-sulfonyl Chloride from 2-Chloro-4-aminopyridine

This method utilizes a Sandmeyer-type reaction to convert the amino group to a sulfonyl chloride.

Materials:

-

2-Chloro-4-aminopyridine

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

Sulfur dioxide (SO₂)

-

Copper(I) chloride (CuCl)

-

Dichloromethane (DCM)

-

Sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Suspend 2-chloro-4-aminopyridine (1.0 eq) in a mixture of concentrated HCl and water at 0 °C.

-

Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0 °C for 30 minutes.

-

In a separate flask, prepare a solution of copper(I) chloride in glacial acetic acid saturated with sulfur dioxide.

-

Slowly add the diazonium salt solution to the SO₂/CuCl solution at room temperature.

-

Stir the reaction mixture for 1-2 hours.

-

Pour the mixture onto ice and extract with dichloromethane.

-

Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-chloropyridine-4-sulfonyl chloride.

Protocol 2: Synthesis of 2-Chloropyridine-4-sulfonamide from 2-Chloropyridine-4-sulfonyl Chloride

This is a standard amination of a sulfonyl chloride.

Materials:

-

2-Chloropyridine-4-sulfonyl chloride

-

Aqueous ammonia (NH₄OH)

-

Dichloromethane (DCM)

Procedure:

-

Dissolve 2-chloropyridine-4-sulfonyl chloride (1.0 eq) in dichloromethane.

-

Cool the solution to 0 °C and add an excess of concentrated aqueous ammonia dropwise.

-

Stir the reaction mixture vigorously at room temperature for 2-4 hours.

-

Separate the organic layer and wash it with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to afford 2-chloropyridine-4-sulfonamide.

Potential Applications in Drug Discovery

The 2-chloropyridine-4-sulfonamide scaffold is a versatile starting point for the synthesis of a wide range of biologically active molecules. Its potential lies in its ability to be elaborated into potent and selective enzyme inhibitors.

Carbonic Anhydrase Inhibitors

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide.[4] They are involved in various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and cancer.[4] Sulfonamides are the most prominent class of CA inhibitors.

The 2-chloropyridine-4-sulfonamide moiety can be readily derivatized at the sulfonamide nitrogen or by displacing the 2-chloro substituent to generate libraries of potential CA inhibitors. Structure-activity relationship (SAR) studies on related pyridine sulfonamides have shown that substitution at the 4-position of the pyridine ring can significantly impact inhibitory potency and selectivity against different CA isoforms. For instance, the introduction of various heterocyclic moieties at this position has led to potent inhibitors of tumor-associated CA isoforms IX and XII.[5]

Caption: Derivatization strategies for developing carbonic anhydrase inhibitors.

Table of Inhibitory Activities of Related Pyridine Sulfonamides against Carbonic Anhydrase Isoforms

| Compound | R Group | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |

| 1 | 4-Fluorophenyl | 10,000 | 271 | 137 | 91 |

| 2 | 4-Chlorophenyl | >10,000 | 419 | 285 | 172 |

| 3 | 4-Bromophenyl | >10,000 | 505 | 199 | 90.9 |

| 4 | 4-Methylphenyl | >10,000 | 6487 | 2435 | 880 |

| Acetazolamide | (Standard) | 250 | 12 | 25 | 5.7 |

Data adapted from a study on 4-substituted pyridine-3-sulfonamides, which are structurally similar and provide valuable SAR insights.[5]

Kinase Inhibitors

Protein kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule kinase inhibitors is a major focus of modern drug discovery. The pyridine ring is a common feature in many approved kinase inhibitors, often forming key hydrogen bonding interactions within the ATP-binding pocket.

The 2-chloropyridine-4-sulfonamide scaffold can be utilized to design novel kinase inhibitors. The sulfonamide group can be directed towards the solvent-exposed region or form interactions with the hinge region of the kinase, while the 2-chloro position allows for the introduction of larger hydrophobic groups to occupy the back pocket of the ATP-binding site.

Caption: Potential binding mode of a 2-chloropyridine-4-sulfonamide derivative in a kinase active site.

While specific examples of kinase inhibitors based on the 2-chloropyridine-4-sulfonamide core are not abundant in the literature, the general principles of kinase inhibitor design and the known activities of related pyridine sulfonamides strongly suggest its potential in this area.

Conclusion and Future Perspectives

2-Chloropyridine-4-sulfonamide is a readily accessible and highly versatile building block for drug discovery. Its unique substitution pattern provides a platform for generating diverse chemical libraries with the potential for potent and selective biological activity. The demonstrated utility of the broader class of pyridine sulfonamides as carbonic anhydrase and kinase inhibitors highlights the significant potential of this specific scaffold.

Future research in this area should focus on:

-

Systematic SAR studies: The synthesis and biological evaluation of libraries of N-substituted and C2-substituted derivatives of 2-chloropyridine-4-sulfonamide against a panel of relevant enzyme targets.

-

Exploration of other therapeutic areas: The sulfonamide moiety is a known pharmacophore for diuretics, anticonvulsants, and anti-inflammatory agents. Investigating the potential of 2-chloropyridine-4-sulfonamide derivatives in these areas could yield novel therapeutic agents.

-

Computational modeling: The use of in silico methods to guide the design of new derivatives with improved potency, selectivity, and pharmacokinetic properties.

By leveraging the chemical tractability and inherent drug-like properties of the 2-chloropyridine-4-sulfonamide core, medicinal chemists can unlock new avenues for the development of innovative therapeutics.

References

- 1. criver.com [criver.com]

- 2. researchgate.net [researchgate.net]

- 3. Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 2-Chloropyridine-4-Sulfonamide: A Technical Guide for Researchers

Molecular Structure and Its Spectroscopic Implications

A thorough understanding of the molecular structure of 2-chloropyridine-4-sulfonamide is fundamental to interpreting its spectroscopic data. The molecule consists of a pyridine ring substituted with a chlorine atom at the 2-position and a sulfonamide group at the 4-position. The electron-withdrawing nature of both the chlorine atom and the sulfonamide group, as well as the inherent aromaticity of the pyridine ring, will significantly influence the chemical environment of each atom, leading to characteristic signals in NMR, IR, and mass spectrometry.

Figure 1: Molecular structure of 2-chloropyridine-4-sulfonamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of 2-chloropyridine-4-sulfonamide are detailed below.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show three signals in the aromatic region corresponding to the three protons on the pyridine ring and a broad singlet for the sulfonamide protons. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine and sulfonamide groups.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~8.0 | Doublet | ~5.0 |

| H-5 | ~7.8 | Doublet of doublets | ~5.0, ~1.5 |

| H-6 | ~8.6 | Doublet | ~1.5 |

| -SO₂NH₂ | ~7.5 | Broad Singlet | - |

Causality of Predictions: The proton at the 6-position (H-6) is expected to be the most downfield due to its proximity to the electronegative nitrogen atom of the pyridine ring. The H-3 and H-5 protons will be influenced by both the chlorine and sulfonamide substituents, with their precise shifts and coupling patterns determined by their relative positions. The sulfonamide protons are exchangeable and will likely appear as a broad singlet that may shift in concentration or solvent.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon skeleton. Five distinct signals are expected for the pyridine ring carbons.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~152 |

| C-3 | ~122 |

| C-4 | ~150 |

| C-5 | ~120 |

| C-6 | ~155 |

Causality of Predictions: The carbons directly attached to the electronegative chlorine (C-2) and the sulfonamide group (C-4), as well as the carbon adjacent to the ring nitrogen (C-6), are expected to be the most deshielded and appear at the lowest field. The remaining carbons (C-3 and C-5) will resonate at higher fields.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data for 2-chloropyridine-4-sulfonamide is crucial for accurate structural confirmation.

Figure 2: Workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2-chloropyridine-4-sulfonamide will be dominated by vibrations of the sulfonamide group and the pyridine ring.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (sulfonamide) | 3350 - 3250 | Medium, Doublet |

| C-H Stretch (aromatic) | 3100 - 3000 | Medium |

| C=C, C=N Stretch (aromatic ring) | 1600 - 1450 | Medium to Strong |

| S=O Asymmetric Stretch | ~1350 | Strong |

| S=O Symmetric Stretch | ~1160 | Strong |

| S-N Stretch | ~900 | Medium |

| C-Cl Stretch | ~750 | Strong |

Causality of Predictions: The sulfonamide group is expected to show characteristic strong absorptions for the S=O asymmetric and symmetric stretches.[1] The N-H stretching vibrations will likely appear as a doublet in the 3350-3250 cm⁻¹ region.[1] The aromatic C=C and C=N stretching vibrations will be observed in the 1600-1450 cm⁻¹ range.[2] The C-Cl stretch will be found in the fingerprint region.

Experimental Protocol for IR Data Acquisition

Figure 4: Predicted major fragmentation pathways of 2-chloropyridine-4-sulfonamide.

Experimental Protocol for Mass Spectrometry Data Acquisition

Figure 5: Workflow for ESI-MS data acquisition and analysis.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of 2-chloropyridine-4-sulfonamide. The predicted NMR, IR, and mass spectral data, along with the provided experimental protocols, offer a robust framework for the identification and characterization of this compound. Researchers are encouraged to use this guide as a reference for their own experimental work and to contribute to the public body of knowledge by publishing their acquired data.

References

-

Uno, T., Machida, K., Hanai, K., & Ueda, M. (1963). Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. Chemical & Pharmaceutical Bulletin, 11(6), 704-708. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 7977, 2-Chloropyridine. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 61004341, 2-chloropyridine-4-sulfonamide. [Link]

-

Hart, B. S., & An, S. (2010). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2. Zeitschrift für Naturforschung B, 65(10), 1251-1258. [Link]

-

Wang, Z., & Humphreys, W. G. (2002). The unanticipated loss of SO2 from sulfonamides in collision-induced dissociation. Rapid communications in mass spectrometry, 16(23), 2259–2266. [Link]

-

Yi, Y., Liu, H., & Liang, G. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of mass spectrometry, 43(11), 1549–1555. [Link]

Sources

role of 2-chloropyridine-4-sulfonamide as a chemical intermediate

An In-Depth Technical Guide to 2-Chloropyridine-4-sulfonamide: A Core Chemical Intermediate

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of 2-chloropyridine-4-sulfonamide, a pivotal chemical intermediate in modern organic and medicinal chemistry. We will delve into its fundamental properties, synthesis, and reactivity, with a primary focus on its role as a versatile building block in the development of complex molecules, particularly pharmaceutical agents. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental methodologies to leverage the unique chemical attributes of this compound.

Introduction to 2-Chloropyridine-4-sulfonamide

2-Chloropyridine-4-sulfonamide is a halogenated pyridine derivative featuring two key functional groups that dictate its reactivity: a chlorine atom at the 2-position and a sulfonamide group at the 4-position.[1] The pyridine ring, being electron-deficient, activates the C2-chlorine for nucleophilic aromatic substitution (SNAr). Simultaneously, the sulfonamide group provides a handle for further functionalization, making this compound a highly valuable and versatile scaffold in synthetic chemistry. Its structural framework is integral to the synthesis of a variety of biologically potent compounds.[2]

The strategic placement of these functional groups allows for selective and sequential reactions, enabling chemists to construct complex molecular architectures with a high degree of control. This guide will explore the causality behind its synthetic utility and provide practical protocols for its application.

Physicochemical and Structural Data

A clear understanding of the physical and chemical properties of 2-chloropyridine-4-sulfonamide is essential for its effective use in a laboratory setting. The data below has been compiled from authoritative sources.

| Property | Value | Reference |

| IUPAC Name | 2-chloropyridine-4-sulfonamide | [1] |

| Molecular Formula | C₅H₅ClN₂O₂S | [1] |

| Molecular Weight | 192.62 g/mol | [2][3] |

| CAS Number | Not readily available for this specific isomer. Precursor CAS numbers are available. | |

| Canonical SMILES | C1=CN=C(C=C1S(=O)(=O)N)Cl | [1] |

| InChI Key | HMULZMJXHFXUDR-UHFFFAOYSA-N | [1] |

| Appearance | Typically a solid at room temperature. | |

| Predicted XlogP | 0.4 | [1] |

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols are paramount when handling 2-chloropyridine-4-sulfonamide and its precursors, such as 2-chloropyridine. While a specific Safety Data Sheet (SDS) for the title compound is not widely available, the safety profiles of structurally related compounds provide essential guidance. The precursor, 2-chloropyridine, is a combustible liquid that is toxic if swallowed, inhaled, or in contact with skin, and causes serious eye damage.[4][5][6]

Core Safety Recommendations:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[4]

-

Ventilation: Handle the compound and any reactions involving it in a well-ventilated fume hood to avoid inhalation of dust or vapors.[7][8]

-

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[7] Do not eat, drink, or smoke in the laboratory area.[4]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong acids.[7][8][9]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[7]

Synthesis of 2-Chloropyridine-4-sulfonamide

The synthesis of 2-chloropyridine-4-sulfonamide is typically achieved through a multi-step process starting from a more common pyridine derivative. A logical and widely practiced approach involves the chlorosulfonation of 2-chloropyridine to form the key intermediate, 2-chloropyridine-4-sulfonyl chloride, followed by amination.

The diagram below illustrates a plausible synthetic pathway. The initial chlorosulfonation reaction introduces the sulfonyl chloride group at the 4-position of the pyridine ring. This intermediate is then reacted with an ammonia source to yield the final sulfonamide product.

Caption: Plausible synthetic route to 2-chloropyridine-4-sulfonamide.

The Core Utility: 2-Chloropyridine-4-sulfonamide as a Versatile Intermediate

The synthetic power of 2-chloropyridine-4-sulfonamide lies in its dual reactivity. The two functional groups can be addressed independently, allowing for a modular approach to building complex molecules.

Nucleophilic Aromatic Substitution (SNAr) at the C2-Position

The chlorine atom at the 2-position of the pyridine ring is susceptible to displacement by a wide range of nucleophiles.[10] The electron-withdrawing nature of the ring nitrogen and the 4-sulfonamide group facilitates this SNAr reaction. This transformation is a cornerstone of its utility, enabling the introduction of diverse functionalities.

Common Nucleophiles:

-

Amines (R-NH₂): Reaction with primary or secondary amines yields 2-amino-pyridine derivatives. This is a fundamental step in the synthesis of many kinase inhibitors and other pharmacologically active compounds.

-

Alcohols/Phenols (R-OH): Alkoxides or phenoxides can displace the chloride to form ether linkages.

-

Thiols (R-SH): Thiolates readily react to form thioethers.

The reaction generally proceeds via a Meisenheimer complex, a stabilized intermediate whose formation is the rate-determining step.[11][12]

Caption: General scheme for SₙAr reactions.

Derivatization of the Sulfonamide Moiety

The sulfonamide group (-SO₂NH₂) is another key reaction center. Sulfonamides are a critical class of compounds in medicinal chemistry, forming the structural backbone of numerous therapeutic agents, including antibacterial, anticancer, and anti-inflammatory drugs.[13][14]

Key Transformations:

-

N-Alkylation/N-Arylation: The sulfonamide nitrogen can be deprotonated with a suitable base and subsequently reacted with electrophiles (e.g., alkyl halides) to form substituted sulfonamides.

-

Conversion to Sulfonyl Chlorides: In a reverse of its synthesis, the primary sulfonamide can be converted back into a highly reactive sulfonyl chloride under specific conditions, enabling further reactions with a different set of nucleophiles.[15]

This dual reactivity allows for a divergent synthetic strategy, where a common intermediate can be used to generate a large library of compounds for screening and drug discovery efforts.

Experimental Protocol: Synthesis of a N-Substituted Sulfonamide via SNAr

This section provides a representative, self-validating protocol for the reaction of 2-chloropyridine-4-sulfonamide with a primary amine. This procedure is based on established methods for SNAr reactions on chloropyridines and sulfonamide synthesis.[13][16]

Workflow Diagram

Caption: Standard workflow for synthesis and purification.

Step-by-Step Methodology

Objective: To synthesize a 2-(alkylamino)pyridine-4-sulfonamide derivative.

Materials:

-

2-Chloropyridine-4-sulfonamide (1.0 eq)

-

Primary amine (e.g., benzylamine) (1.2 eq)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Base (e.g., K₂CO₃ or DIPEA) (2.0-3.0 eq)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Protocol:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloropyridine-4-sulfonamide (1.0 eq) and the base (e.g., K₂CO₃, 2.5 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.

-

Solvent and Reagent Addition: Add anhydrous DMF via syringe. Stir the resulting suspension. Add the primary amine (1.2 eq) dropwise to the stirred mixture at room temperature.

-

Reaction: Heat the reaction mixture to 80-100 °C. The causality here is that elevated temperatures are often required to overcome the activation energy for SNAr reactions on heteroaromatic systems.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract with a suitable organic solvent like ethyl acetate (3x).

-

Combine the organic layers and wash sequentially with water (2x) and then with brine (1x) to remove residual DMF and inorganic salts.

-

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

-

Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Conclusion